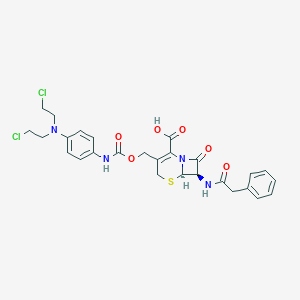
Cephalosporin mustard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephalosporin mustard is a synthetic compound that belongs to the family of cephalosporins. It is a nitrogen mustard derivative of cephalosporin, which is a class of antibiotics that are widely used in clinical practice. Cephalosporin mustard has been extensively studied for its potential applications in cancer therapy, due to its cytotoxic and antitumor properties.
Wirkmechanismus
The mechanism of action of cephalosporin mustard is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis. Cephalosporin mustard has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemische Und Physiologische Effekte
Cephalosporin mustard has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and inhibition of topoisomerase II activity. It has also been shown to induce oxidative stress and activate several signaling pathways, such as the MAPK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Cephalosporin mustard has several advantages for lab experiments, including its high solubility in water and organic solvents, its cytotoxic and antitumor properties, and its potential use in combination with other chemotherapeutic agents. However, it also has several limitations, including its potential toxicity to normal cells and its limited selectivity for cancer cells.
Zukünftige Richtungen
There are several future directions for the study of cephalosporin mustard. One potential direction is the development of novel formulations and delivery methods to enhance its therapeutic efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to cephalosporin mustard, which could help to personalize cancer therapy. Additionally, the study of the mechanism of action of cephalosporin mustard could provide insights into the molecular pathways involved in cancer development and progression.
Synthesemethoden
Cephalosporin mustard is synthesized by the reaction of cephalosporin with nitrogen mustard. The reaction involves the replacement of the carboxyl group of cephalosporin with a nitrogen mustard group. The resulting compound is a yellow crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Cephalosporin mustard has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic and antitumor properties against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and ovarian cancer. Cephalosporin mustard has also been studied for its potential use in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their cytotoxic effects.
Eigenschaften
CAS-Nummer |
139914-00-4 |
|---|---|
Produktname |
Cephalosporin mustard |
Molekularformel |
C27H28Cl2N4O6S |
Molekulargewicht |
607.5 g/mol |
IUPAC-Name |
(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C27H28Cl2N4O6S/c28-10-12-32(13-11-29)20-8-6-19(7-9-20)30-27(38)39-15-18-16-40-25-22(24(35)33(25)23(18)26(36)37)31-21(34)14-17-4-2-1-3-5-17/h1-9,22,25H,10-16H2,(H,30,38)(H,31,34)(H,36,37)/t22-,25-/m1/s1 |
InChI-Schlüssel |
YPVMPWUFEGUJOE-RCZVLFRGSA-N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
Synonyme |
7-(phenylacetamido)cephalosporin mustard cephalosporin mustard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



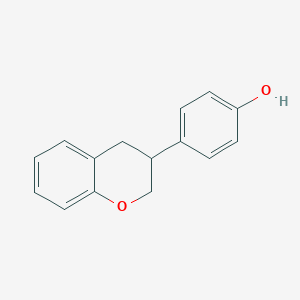
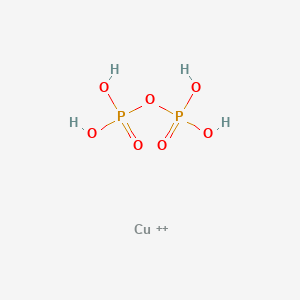
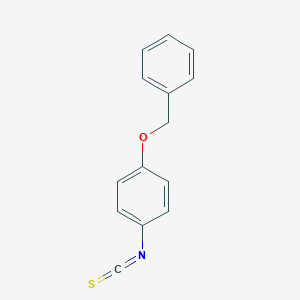
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
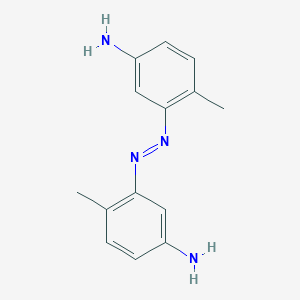
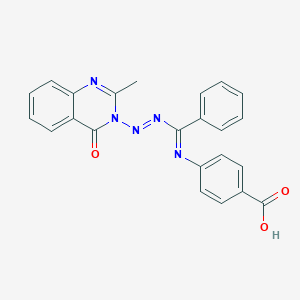
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
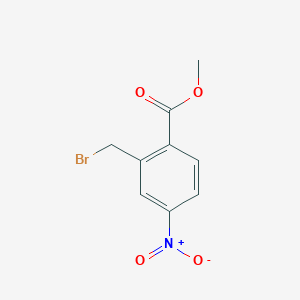
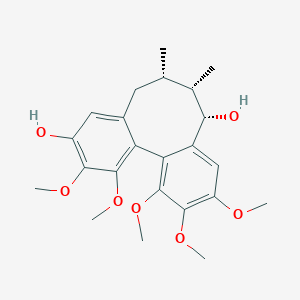
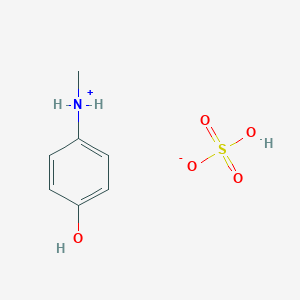
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
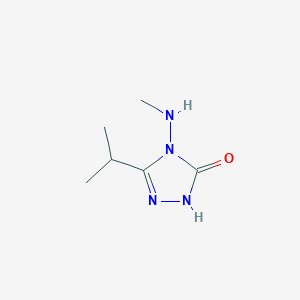
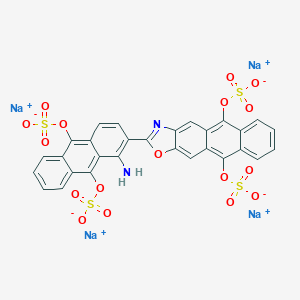
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)